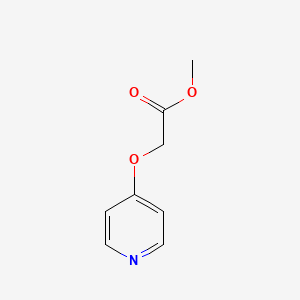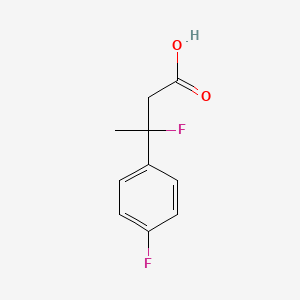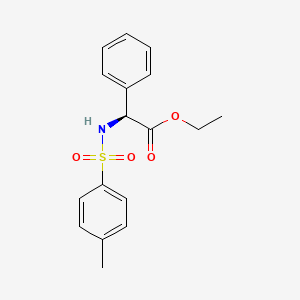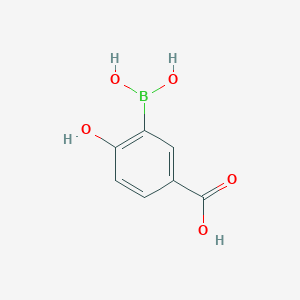![molecular formula C11H23NO3 B12960462 tert-butyl N-[(2R)-5-hydroxy-2-methyl-pentyl]carbamate](/img/structure/B12960462.png)
tert-butyl N-[(2R)-5-hydroxy-2-methyl-pentyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(2R)-5-hydroxy-2-methyl-pentyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a hydroxy group, and a carbamate functional group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2R)-5-hydroxy-2-methyl-pentyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alcohol or amine. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution . The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction .
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[(2R)-5-hydroxy-2-methyl-pentyl]carbamate can undergo oxidation reactions, particularly at the hydroxy group.
Reduction: The compound can be reduced to form various derivatives.
Substitution: It can participate in substitution reactions, especially at the carbamate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various carbamate derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(2R)-5-hydroxy-2-methyl-pentyl]carbamate is used as a protecting group for amines during synthesis . It is also employed in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology: The compound is used in biological research to study enzyme mechanisms and protein interactions. It serves as a model compound for understanding the behavior of carbamates in biological systems.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its role in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Industrially, the compound is used in the production of various chemicals and materials. It is also utilized in the development of new synthetic methodologies and catalytic processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[(2R)-5-hydroxy-2-methyl-pentyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic addition and substitution reactions . The tert-butyl group provides steric hindrance, which influences the reactivity and stability of the compound.
Comparison with Similar Compounds
tert-Butyl N-hydroxycarbamate: This compound is similar in structure and is used in similar applications.
N-Boc-ethanolamine: Another related compound used as a protecting group for amines.
N-Boc-ethylenediamine: Similar in function, used in peptide synthesis.
Uniqueness: tert-Butyl N-[(2R)-5-hydroxy-2-methyl-pentyl]carbamate is unique due to its specific combination of functional groups, which provides distinct reactivity and stability. Its ability to act as a protecting group and participate in various chemical reactions makes it valuable in synthetic chemistry and research.
Properties
Molecular Formula |
C11H23NO3 |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-5-hydroxy-2-methylpentyl]carbamate |
InChI |
InChI=1S/C11H23NO3/c1-9(6-5-7-13)8-12-10(14)15-11(2,3)4/h9,13H,5-8H2,1-4H3,(H,12,14)/t9-/m1/s1 |
InChI Key |
SJUKSMGGUQQODT-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](CCCO)CNC(=O)OC(C)(C)C |
Canonical SMILES |
CC(CCCO)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole](/img/structure/B12960389.png)









![tert-Butyl 7-hydroxy-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B12960469.png)
![N-[(E,2S,3R)-1,3-dihydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-en-2-yl]octadecanamide](/img/structure/B12960475.png)

